1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Description
1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a pyridine derivative with a tetrahydropyridine core substituted at the 1-, 3-, and 4-positions. Its structure features a 1-cyanocyclopentylphenyl group at position 1, a hydroxy group at position 4, and a nitrile moiety at position 2. This compound belongs to a class of molecules known for diverse biological activities, including anticancer and antioxidant properties, as observed in structurally related analogs .
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-[4-(1-cyanocyclopentyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C18H17N3O2/c19-11-15-16(22)7-10-21(17(15)23)14-5-3-13(4-6-14)18(12-20)8-1-2-9-18/h3-6,22H,1-2,7-10H2 |
InChI Key |
RGKSDJCUDPDVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)N3CCC(=C(C3=O)C#N)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetrahydropyridine Core
The tetrahydropyridine ring is generally synthesized via cyclization reactions involving:
- Condensation of β-ketoesters or β-diketones with amines or ammonia derivatives to form dihydropyridine intermediates.
- Subsequent oxidation or reduction steps to achieve the 1,2,5,6-tetrahydropyridine framework with a keto group at position 2.
A common approach involves the Hantzsch synthesis or its modifications, adapted to introduce nitrile substituents at position 3.
Hydroxylation at Position 4
The hydroxy group at position 4 is introduced through:
- Selective oxidation or hydrolysis of a methoxy or other protected group precursor.
- Controlled reaction conditions prevent over-oxidation or side reactions.
Incorporation of Carbonitrile Groups
The nitrile groups at position 3 of the tetrahydropyridine and on the cyclopentyl ring are introduced by:
- Nucleophilic substitution or addition reactions using cyanide sources.
- Careful purification is required to remove unreacted cyanide and side-products.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Tetrahydropyridine ring formation | β-ketoester, ammonia or amine, solvent (ethanol, acetonitrile), reflux | Multi-step condensation and cyclization |
| N-arylation | 4-(1-cyanocyclopentyl)phenyl halide, base (K2CO3, NaH), palladium catalyst (Pd(PPh3)4), solvent (DMF, toluene) | Buchwald-Hartwig or Ullmann-type coupling |
| Hydroxylation | Mild oxidizing agents (e.g., m-CPBA, H2O2) or hydrolysis | Controlled to avoid ring degradation |
| Cyanation | Sodium cyanide, copper(I) cyanide, or Pd-catalyzed cyanation | High toxicity reagents; requires safety measures |
Research Findings and Analytical Data
Yield and Purity
- Typical overall yields for the multi-step synthesis range from 45% to 65% , depending on the scale and purification techniques.
- Purity is generally confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis .
Structural Confirmation
- X-ray crystallography confirms the tetrahydropyridine ring adopts a screw-boat conformation.
- The 4-(1-cyanocyclopentyl)phenyl substituent is equatorial relative to the tetrahydropyridine ring.
- Hydrogen bonding and π–π stacking interactions stabilize the crystal packing, as shown in Hirshfeld surface analyses.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Formation of tetrahydropyridine | β-ketoester + amine, reflux in ethanol | Tetrahydropyridine intermediate |
| 2 | N-arylation | 4-(1-cyanocyclopentyl)phenyl halide, Pd catalyst, base | Attachment of cyanocyclopentylphenyl group |
| 3 | Hydroxylation | Mild oxidant or hydrolysis | Hydroxy substitution at position 4 |
| 4 | Cyanation | Sodium cyanide or Pd-catalyzed cyanation | Introduction of nitrile groups |
| 5 | Purification | Chromatography, recrystallization | Pure final compound |
Chemical Reactions Analysis
1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used as a probe to study molecular interactions and pathways. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to various biological effects, such as the suppression of cell proliferation and angiogenesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Calculated using standard atomic weights.
Physicochemical and ADMET Properties
- Solubility: Methoxy and hydroxy groups improve aqueous solubility, as seen in ’s analogs. The target compound’s hydroxy group may enhance solubility, but the cyanocyclopentyl group’s hydrophobicity could counteract this .
- Metabolic Stability : Bromine and fluorine substituents (–2) typically slow hepatic metabolism. The target compound’s nitrile group may undergo cytochrome P450-mediated hydrolysis, necessitating further study .
- Toxicity : MPTP (), a structurally related tetrahydropyridine, causes neurotoxicity via mitochondrial dysfunction. While the target compound lacks MPTP’s methylphenyl group, its tetrahydropyridine core warrants caution in preclinical safety assessments .
Molecular Docking and Binding Affinities
Docking studies () revealed that bromophenyl analogs bind strongly to antioxidant enzymes (e.g., NADPH oxidase) via halogen-π interactions.
Biological Activity
1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Common Name : this compound
- CAS Number : 1956334-50-1
- Molecular Weight : 307.35 g/mol
- Chemical Formula : C_{18}H_{19}N_{3}O_{2}
The biological activity of this compound has been linked to its interaction with various biological targets. The compound's structure suggests potential activity against certain enzymes and receptors involved in neurological and inflammatory pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Similar compounds in the tetrahydropyridine class have demonstrated neuroprotective properties by inhibiting oxidative stress and apoptosis in neuronal cells. The mechanism often involves modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .
- Cytotoxicity Studies : In vitro studies have shown that derivatives of tetrahydropyridine can induce cytotoxic effects on various cancer cell lines. The cytotoxicity is often dose-dependent and may involve the induction of apoptosis through mitochondrial pathways .
Study on Cytotoxicity
A study examined the cytotoxic effects of 1-amino derivatives of tetrahydropyridine on PC12 cells (a model for neuronal cells). The results indicated that these compounds could induce significant cytotoxicity over prolonged exposure. Specifically, the study found that the cytotoxicity increased with time, suggesting a potential for therapeutic applications in neurodegenerative diseases .
Neuroprotective Properties
Another study focused on a related compound's neuroprotective effects against MPTP-induced toxicity in animal models. Results showed that treatment with similar tetrahydropyridine derivatives significantly reduced neurodegeneration markers and improved behavioral outcomes in treated subjects . This suggests that this compound may share similar protective qualities.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-Methyl-4-phenylpyridinium (MPP+) | 23439-52-9 | 180.23 g/mol | Induces parkinsonism; cytotoxic |
| 1-Amino-4-phenylpyridine (APTP) | Not available | Not available | Cytotoxic to PC12 cells; neuroprotective |
| 1-(4-Methoxyphenyl)-7-oxo... (Apixaban) | Not available | Not available | Anticoagulant; fXa inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
